![molecular formula C14H11FN2OS B1252642 Flutemetamol F-18 CAS No. 765922-62-1](/img/structure/B1252642.png)
Flutemetamol F-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flutemetamol F 18 is a radiopharmaceutical containing flutemetamol, a thioflavin derivative of Pittsburgh compound B (PiB) labeled with the radioisotope fluorine F18 that can be used to detect beta-amyloid deposition upon positron emission tomography (PET). After intravenous administration of flutemetamol F 18, the flutemetamol moiety selectively accumulates in and binds to cerebral fibrillar amyloid-beta in the brain. The fluorine F18 radioisotope moiety is detected using PET, which allows imaging and quantification of amyloid-beta density. Amyloid plaque deposition is linked to cognitive decline, including Alzheimer's disease, and may be linked to chemotherapy-induced cognitive impairment (CICI).
Flutemetamol ((18)F) is a member of the class of benzothiazoles that is 1,3-benzothiazole substituted by 3-((18)F)fluoro-4-(methylamino)phenyl and hydroxy groups at positions 3 and 6 respectively. A positron emission tomography imaging ligand for the detection of amyloid aggregation associated with Alzheimer disease. It has a role as a radioactive imaging agent. It is a (18)F radiopharmaceutical, a member of benzothiazoles, an aromatic amine and a secondary amino compound.
Flutemetamol (18F) is a PET scanning radiopharmaceutical containing the radionuclide fluorine-18. It is indicated for Positron Emission Tomography (PET) imaging of the brain to estimate β amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) or other causes of cognitive decline.
Applications De Recherche Scientifique
1. Alzheimer's Disease and Mild Cognitive Impairment Detection
Flutemetamol F-18, used in PET imaging, has been instrumental in detecting Alzheimer's disease and mild cognitive impairment. It is effective in identifying amyloid plaque density, a key marker in Alzheimer's pathology (Vandenberghe et al., 2013). Additionally, its application in machine learning algorithms can classify amyloid scans with high accuracy, supporting its use in early diagnosis and management of these conditions (Yan et al., 2019).
2. Research in Animal Models of Alzheimer’s Disease
Flutemetamol F-18 has been applied in research involving animal models of Alzheimer's disease, such as APP23, Tg2576, and APPswe-PS1dE9 mice. It helps in understanding the progression and characteristics of amyloid deposition in these models, offering insights into the disease mechanisms and potential treatment strategies (Snellman et al., 2014).
3. Correlation with Cerebrospinal Fluid Biomarkers
Studies have explored the association between Flutemetamol F-18 uptake and cerebrospinal fluid biomarkers in Alzheimer's disease. This includes investigating regional 18F-Flutemetamol uptake in relation to CSF Aβ42 concentrations, providing a more comprehensive understanding of the disease and its biomarkers (Kalheim et al., 2018).
4. Impact on Diagnosis and Treatment Management
Flutemetamol F-18 PET imaging significantly impacts the diagnosis and treatment management of memory clinic patients with unclear diagnoses. It aids in the differentiation of Alzheimer’s disease from other cognitive impairments and influences the choice of treatments (Leuzy et al., 2019).
5. Pharmacokinetics in Preclinical Models
Research on the pharmacokinetics of Flutemetamol F-18 in preclinical models like rodents has been fundamental in understanding its biodistribution, metabolism, and suitability as a PET tracer for imaging β-amyloid deposition, an essential step in validating its use in clinical settings (Snellman et al., 2012).
6. Clinical Safety and Biodistribution
The safety, biodistribution, and internal radiation dosimetry of Flutemetamol F-18 have been thoroughly investigated, demonstrating its general tolerability and providing crucial data for its clinical application. These studies also compare biodistribution profiles between different populations, like Japanese and Caucasian cohorts (Senda et al., 2015).
7. Cortical Biopsy Histopathology Correlation
Flutemetamol F-18 PET amyloid imaging has been correlated with cortical biopsy histopathology, demonstrating its accuracy in detecting amyloid-β in vivo. This correlation is vital for its application in diagnosing Alzheimer’s disease and understanding its pathophysiology (Wolk et al., 2012).
Propriétés
Numéro CAS |
765922-62-1 |
---|---|
Nom du produit |
Flutemetamol F-18 |
Formule moléculaire |
C14H11FN2OS |
Poids moléculaire |
273.32 g/mol |
Nom IUPAC |
2-[3-(18F)fluoranyl-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3/i15-1 |
Clé InChI |
VVECGOCJFKTUAX-HUYCHCPVSA-N |
SMILES isomérique |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)[18F] |
SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
SMILES canonique |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Autres numéros CAS |
765922-62-1 |
Synonymes |
(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.